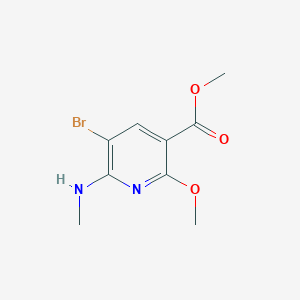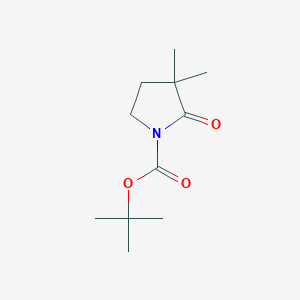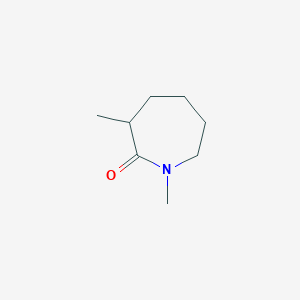
2'-Iodo-2-phenylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Iodo-2-phenylacetophenone is an organic compound with the molecular formula C14H11IO It is a derivative of acetophenone, where an iodine atom is substituted at the 2’ position of the phenyl ring
Biochemical Analysis
Biochemical Properties
2’-Iodo-2-phenylacetophenone plays a crucial role in biochemical reactions, particularly in the context of photoinitiation. It is known to interact with various enzymes and proteins, facilitating the initiation of polymerization reactions. The compound’s iodine atom enhances its reactivity, making it an effective photoinitiator. In biochemical reactions, 2’-Iodo-2-phenylacetophenone interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. This interaction is essential for the compound’s role in initiating polymerization processes .
Cellular Effects
2’-Iodo-2-phenylacetophenone has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the AKT signaling pathway, which is crucial for cell survival and proliferation . Additionally, 2’-Iodo-2-phenylacetophenone can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2’-Iodo-2-phenylacetophenone involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux. Additionally, 2’-Iodo-2-phenylacetophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Iodo-2-phenylacetophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Iodo-2-phenylacetophenone remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Iodo-2-phenylacetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, 2’-Iodo-2-phenylacetophenone can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
2’-Iodo-2-phenylacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of metabolites that can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2’-Iodo-2-phenylacetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transport proteins, which facilitate its movement and distribution .
Subcellular Localization
2’-Iodo-2-phenylacetophenone exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes, as it ensures that the compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodo-2-phenylacetophenone typically involves the iodination of 2-phenylacetophenone. One common method is the Kornblum oxidation, which uses iodine and dimethyl sulfoxide (DMSO) to introduce the iodine atom at the desired position . The reaction proceeds through the formation of an arylglyoxal intermediate, which is then converted to the final product.
Industrial Production Methods: Industrial production of 2’-Iodo-2-phenylacetophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form arylglyoxal derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like piperidine can be used in the presence of a base.
Oxidation: Iodine and DMSO are commonly used reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution: 2-cyclohexyl-1-phenylethanone.
Oxidation: Aryl glyoxal derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
2’-Iodo-2-phenylacetophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Iodo-2-phenylacetophenone involves its reactivity due to the presence of the iodine atom and the carbonyl group. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Iodo-1-phenylethanone: Similar structure but with different reactivity due to the position of the iodine atom.
2-Phenylacetophenone: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2-Bromo-2-phenylacetophenone: Bromine instead of iodine, leading to variations in reactivity and applications.
Uniqueness: 2’-Iodo-2-phenylacetophenone is unique due to the specific positioning of the iodine atom, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Properties
IUPAC Name |
1-(2-iodophenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPSGRKMOFIPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452788 |
Source


|
| Record name | 2'-IODO-2-PHENYLACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430429-42-8 |
Source


|
| Record name | 2'-IODO-2-PHENYLACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-[tert-Butyl(diphenyl)silyl]oxyheptanal](/img/structure/B1311948.png)




